molecular formula C18H16N6OS B10871743 2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol

2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol

Cat. No.: B10871743
M. Wt: 364.4 g/mol
InChI Key: BYMPWOGBTBXBHO-UHFFFAOYSA-N
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Description

2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol is a complex organic compound that belongs to the class of quinazolinol derivatives. This compound is characterized by its unique structure, which includes a quinazolinol core, a triazole ring, and a pyridine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound under acidic or basic conditions.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.

    Formation of the Quinazolinol Core: The quinazolinol core is synthesized through a condensation reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.

    Thioether Linkage Formation: The final step involves the formation of the thioether linkage between the triazole and quinazolinol moieties, typically achieved through a nucleophilic substitution reaction using a thiol reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or quinazolinol rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and quinazolinol rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydro derivatives of the triazole and quinazolinol rings.

    Substitution Products: Halogenated derivatives, substituted pyridine or quinazolinol compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways. Its ability to modulate these pathways makes it a candidate for further investigation in drug discovery.

Medicine

In medicine, preliminary studies suggest that this compound may have therapeutic potential in treating diseases such as cancer and inflammatory disorders. Its ability to inhibit specific enzymes and pathways involved in disease progression is of particular interest.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol involves its interaction with specific molecular targets, such as kinases and other enzymes. By binding to the active sites of these enzymes, the compound can inhibit their activity, thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, or reduction of inflammation, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol
  • 2-({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol
  • 2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-6-quinazolinol

Uniqueness

The uniqueness of 2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol lies in its specific combination of functional groups and structural features. The presence of both the triazole and quinazolinol rings, along with the thioether linkage, provides a distinct chemical profile that can interact with a variety of biological targets. This makes it a valuable compound for further research and development in multiple scientific fields.

Properties

Molecular Formula

C18H16N6OS

Molecular Weight

364.4 g/mol

IUPAC Name

2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-3H-quinazolin-4-one

InChI

InChI=1S/C18H16N6OS/c1-2-24-16(12-6-5-9-19-10-12)22-23-18(24)26-11-15-20-14-8-4-3-7-13(14)17(25)21-15/h3-10H,2,11H2,1H3,(H,20,21,25)

InChI Key

BYMPWOGBTBXBHO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=NC3=CC=CC=C3C(=O)N2)C4=CN=CC=C4

Origin of Product

United States

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